Cas no 2138198-47-5 (Sodium 2-fluoropyridine-3-sulfinate)
Sodium 2-fluoropyridine-3-sulfinate Chemical and Physical Properties
Names and Identifiers
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- Sodium2-fluoropyridine-3-sulfinate
- EN300-724419
- 2138198-47-5
- Sodium 2-fluoropyridine-3-sulfinate
-
- Inchi: 1S/C5H4FNO2S.Na/c6-5-4(10(8)9)2-1-3-7-5;/h1-3H,(H,8,9);/q;+1/p-1
- InChI Key: QFXYJBGAMSDZEG-UHFFFAOYSA-M
- SMILES: S(C1C(=NC=CC=1)F)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 182.97662196g/mol
- Monoisotopic Mass: 182.97662196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 148
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.2Ų
Sodium 2-fluoropyridine-3-sulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-724419-0.05g |
sodium 2-fluoropyridine-3-sulfinate |
2138198-47-5 | 95.0% | 0.05g |
$959.0 | 2025-03-12 | |
| Enamine | EN300-724419-0.1g |
sodium 2-fluoropyridine-3-sulfinate |
2138198-47-5 | 95.0% | 0.1g |
$1005.0 | 2025-03-12 | |
| Enamine | EN300-724419-0.25g |
sodium 2-fluoropyridine-3-sulfinate |
2138198-47-5 | 95.0% | 0.25g |
$1051.0 | 2025-03-12 | |
| Enamine | EN300-724419-0.5g |
sodium 2-fluoropyridine-3-sulfinate |
2138198-47-5 | 95.0% | 0.5g |
$1097.0 | 2025-03-12 | |
| Enamine | EN300-724419-1.0g |
sodium 2-fluoropyridine-3-sulfinate |
2138198-47-5 | 95.0% | 1.0g |
$1142.0 | 2025-03-12 | |
| Enamine | EN300-724419-2.5g |
sodium 2-fluoropyridine-3-sulfinate |
2138198-47-5 | 95.0% | 2.5g |
$2240.0 | 2025-03-12 | |
| Enamine | EN300-724419-5.0g |
sodium 2-fluoropyridine-3-sulfinate |
2138198-47-5 | 95.0% | 5.0g |
$3313.0 | 2025-03-12 | |
| Enamine | EN300-724419-10.0g |
sodium 2-fluoropyridine-3-sulfinate |
2138198-47-5 | 95.0% | 10.0g |
$4914.0 | 2025-03-12 |
Sodium 2-fluoropyridine-3-sulfinate Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on Sodium 2-fluoropyridine-3-sulfinate
Recent Advances in the Application of Sodium 2-fluoropyridine-3-sulfinate (CAS: 2138198-47-5) in Chemical Biology and Pharmaceutical Research
Sodium 2-fluoropyridine-3-sulfinate (CAS: 2138198-47-5) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique reactivity profile. Recent studies have highlighted its potential in the synthesis of fluorinated heterocycles, which are increasingly important in drug discovery. The compound's ability to participate in radical reactions and serve as a sulfonylating agent has opened new avenues for the construction of complex molecular architectures.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of fluorinated pyridine derivatives with enhanced metabolic stability. The research team utilized Sodium 2-fluoropyridine-3-sulfinate as a key intermediate in the development of novel kinase inhibitors, achieving significant improvements in both potency and selectivity compared to non-fluorinated analogs. This work underscores the growing importance of fluorinated building blocks in modern drug design.
In the field of radiopharmaceuticals, Sodium 2-fluoropyridine-3-sulfinate has shown promise as a precursor for 18F-labeled compounds. A recent Nature Communications article described its use in the efficient synthesis of PET tracers, with the sulfinate moiety facilitating rapid and high-yielding radiofluorination. This development addresses a critical challenge in nuclear medicine - the need for reliable methods to incorporate fluorine-18 into complex molecules under mild conditions.
From a mechanistic perspective, computational studies have provided new insights into the reactivity of Sodium 2-fluoropyridine-3-sulfinate. Density functional theory (DFT) calculations published in Organic Letters reveal that the ortho-fluorine substituent significantly influences the compound's electronic properties, enabling selective transformations that would be challenging with non-fluorinated analogs. These findings have important implications for reaction design in medicinal chemistry.
The pharmaceutical industry has taken note of these developments, with several companies incorporating Sodium 2-fluoropyridine-3-sulfinate into their synthetic toolkits. Recent patent applications indicate its use in the synthesis of potential therapeutics for neurological disorders and oncology indications. The compound's commercial availability and relatively straightforward handling make it particularly attractive for industrial applications.
Looking forward, researchers anticipate expanded applications of Sodium 2-fluoropyridine-3-sulfinate in areas such as protein labeling, materials science, and agrochemical development. Its dual functionality as both a fluorination reagent and sulfinate donor provides unique opportunities for molecular design. Ongoing studies are exploring its use in click chemistry and bioorthogonal reactions, which could further broaden its utility in chemical biology.
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